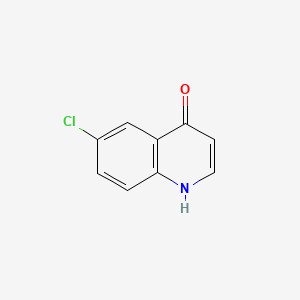

6-Chloroquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGUQCVVGPZTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944520 | |

| Record name | 6-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21921-70-0, 23432-43-1 | |

| Record name | 21921-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23432-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloroquinolin-4-ol via the Gould-Jacobs Reaction

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloroquinolin-4-ol, a critical intermediate in the production of various pharmaceuticals, notably antimalarial agents like chloroquine. The focus of this document is the Gould-Jacobs reaction, a classical and robust method for the construction of the 4-hydroxyquinoline scaffold. We will explore the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that govern the reaction's efficiency and yield. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry, offering both theoretical grounding and practical, actionable insights for laboratory application.

Introduction: The Significance of the Quinoline Scaffold

Quinoline derivatives are a prominent class of heterocyclic compounds, forming the core structure of a vast array of pharmacologically active molecules.[1] Their applications are extensive, encompassing antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] Specifically, the 6-Chloroquinolin-4-ol (also known as 6-chloro-4-hydroxyquinoline) moiety is a foundational precursor for the synthesis of widely used antimalarial drugs.[4][5]

The Gould-Jacobs reaction, first reported in 1939, offers a reliable and effective pathway for preparing 4-hydroxyquinolines.[2][6] The reaction sequence begins with the condensation of an aniline derivative with a malonic ester derivative, followed by a high-temperature thermal cyclization to construct the fused heterocyclic ring system.[1][7] This methodology is particularly powerful for synthesizing key pharmaceutical intermediates, making it a cornerstone reaction in medicinal chemistry.[2]

The Gould-Jacobs Reaction: A Mechanistic Perspective

The synthesis of 6-Chloroquinolin-4-ol via the Gould-Jacobs reaction is not a single transformation but a multi-step sequence. Understanding the causality behind each step is critical for optimizing the reaction and ensuring a high yield of the desired product. The process can be dissected into two primary stages: initial condensation and subsequent thermal cyclization.

Stage 1: Nucleophilic Substitution and Condensation

The reaction commences with the nucleophilic attack of the amino group of 4-chloroaniline on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable enamine intermediate, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.[7][8]

Stage 2: High-Temperature Electrocyclization

This is the defining step of the Gould-Jacobs reaction. The enamine intermediate undergoes a thermal intramolecular 6-electron electrocyclization at high temperatures, typically exceeding 250°C.[2][9] This high activation energy barrier necessitates the use of high-boiling point solvents, such as diphenyl ether, to achieve the required reaction temperature.[2][9][10] The cyclization yields an ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. The product exists predominantly in its 4-oxo tautomeric form.[3][7]

Stage 3 & 4: Saponification and Decarboxylation

For the synthesis of the target 6-Chloroquinolin-4-ol, the ester group at the 3-position must be removed. This is typically achieved through saponification (base-catalyzed hydrolysis) to form the corresponding carboxylic acid, followed by thermal decarboxylation, which readily occurs at high temperatures to yield the final product.[3][7][10]

Caption: The multi-step pathway of the Gould-Jacobs reaction.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system, with clear steps for synthesis, isolation, and purification. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part A: Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (Intermediate)

This initial step involves the condensation of the aniline with the malonate derivative.

Materials & Equipment:

-

4-Chloroaniline (e.g., 12.76 g, 0.1 mol)

-

Diethyl ethoxymethylenemalonate (DEEM) (e.g., 21.62 g, 0.1 mol)

-

Round-bottom flask (250 mL)

-

Heating mantle with magnetic stirrer

-

Reflux condenser

Procedure:

-

Combine 4-chloroaniline and diethyl ethoxymethylenemalonate in the round-bottom flask.

-

Heat the mixture with stirring in an oil bath to approximately 130-140°C.[1]

-

Maintain this temperature for 2-3 hours. Ethanol is generated as a byproduct during the reaction.[1]

-

Allow the reaction mixture to cool to room temperature. The resulting product is often a viscous oil or a low-melting solid and can typically be used in the next step without further purification.

Causality & Field Insights:

-

Temperature Control: The temperature is high enough to drive the condensation and remove the ethanol byproduct, but low enough to prevent premature cyclization or decomposition.

-

Purity: Using the crude intermediate is often acceptable as minor impurities will be removed in the subsequent high-temperature step and final purification.

Part B: Synthesis of 6-Chloroquinolin-4-ol (Final Product)

This stage involves the critical high-temperature cyclization followed by hydrolysis and decarboxylation.

Materials & Equipment:

-

Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (from Part A)

-

High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

-

Reaction flask with a reflux condenser and distillation head

-

High-temperature heating mantle

-

Sodium Hydroxide (NaOH) solution (e.g., 2N)

-

Hydrochloric Acid (HCl) for neutralization

-

Hexane or Cyclohexane for precipitation

-

Vacuum filtration apparatus

Procedure:

-

Cyclization: Place the intermediate from Part A into a reaction flask and add a high-boiling solvent like diphenyl ether.[2] Heat the mixture to reflux, typically around 250-260°C, and maintain this temperature for 30-60 minutes.[9]

-

Cooling & Precipitation: After the cyclization is complete (monitored by TLC), allow the mixture to cool below 100°C. While still warm, add a non-polar solvent such as hexane or cyclohexane to precipitate the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.[1][2]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove the residual high-boiling solvent.[2]

-

Saponification: Suspend the crude ester in a 2N NaOH solution and heat to reflux until the solid dissolves, indicating the hydrolysis of the ester to the sodium salt of the carboxylic acid is complete.[11]

-

Decarboxylation & Neutralization: Cool the basic solution and carefully neutralize it with hydrochloric acid. The 6-chloro-4-hydroxyquinoline-3-carboxylic acid intermediate will precipitate. Continued heating of this acidic solution will promote decarboxylation to yield 6-Chloroquinolin-4-ol, which will precipitate as a solid.

-

Final Purification: Collect the final solid product by vacuum filtration, wash with water to remove salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.[9]

Causality & Field Insights:

-

Solvent Choice: The use of high-boiling solvents like diphenyl ether is critical as they are thermally stable and allow the reaction to reach the necessary temperature for electrocyclization.[9][10] However, their removal can be challenging, necessitating thorough washing of the precipitated product.[10]

-

Modern Alternatives: Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. It can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating to high temperatures.[2][8]

Quantitative Data Summary

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions. The following table summarizes key parameters for this synthesis.

| Parameter | Stage 1: Condensation | Stage 2: Cyclization | Stage 3/4: Saponification/Decarboxylation |

| Key Reagents | 4-Chloroaniline, DEEM | Enamine Intermediate | Cyclized Ester, NaOH, HCl |

| Solvent | None (neat) or Ethanol | Diphenyl Ether / Dowtherm A | Water |

| Temperature | 130-140°C | 250-260°C | Reflux (approx. 100°C) |

| Reaction Time | 2-3 hours | 30-60 minutes | 1-2 hours |

| Typical Yield | High (>90%) | Good to Excellent (70-95%) | High (>90%) |

Experimental Workflow Visualization

The overall process from starting materials to the final product is outlined in the following workflow diagram.

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. Its application to the production of 6-Chloroquinolin-4-ol demonstrates a robust, albeit high-temperature, pathway to a crucial pharmaceutical intermediate. By understanding the underlying mechanism and the rationale behind the specific experimental conditions—from the initial condensation to the critical thermal cyclization and final purification steps—researchers can effectively and efficiently produce this valuable compound. While challenges such as high reaction temperatures persist, modern adaptations like microwave-assisted synthesis offer promising avenues for process optimization, further cementing the Gould-Jacobs reaction's place in the synthetic chemist's toolkit.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction. Benchchem.

- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.

- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Various Authors. (n.d.). Gould–Jacobs reaction | Request PDF.

- Various Authors. (n.d.). Gould-Jacobs Reaction. Organic-Chemistry.org.

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. Benchchem.

- Kucharz, E. J., & Kopeć-Szlęzak, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(11), 3561.

- Maj, P., Szymański, P., & Wujec, M. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3145.

- ChemicalBook. (n.d.). CHLOROQUINE synthesis. ChemicalBook.

- ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. ablelab.eu [ablelab.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-Chloroquinolin-4-ol

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 6-chloroquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. While the Pfitzinger reaction offers a classical approach to quinoline synthesis, this document will focus on the more direct and widely utilized Conrad-Limpach reaction for the preparation of 4-hydroxyquinolines. We will explore the causality behind experimental choices, provide a self-validating protocol, and ground the methodology in authoritative scientific literature.

Strategic Synthesis of 4-Hydroxyquinolines: The Conrad-Limpach Approach

The quinoline core is a privileged structure in numerous biologically active compounds. [No valid source detected] For the synthesis of 4-hydroxyquinolines, such as 6-chloroquinolin-4-ol, the Conrad-Limpach reaction is often the method of choice over the Pfitzinger reaction. The Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound, typically yields a quinoline-4-carboxylic acid.[1] To obtain the desired 4-hydroxyquinoline, a subsequent, often high-temperature, decarboxylation step is required.[2][3]

The Conrad-Limpach synthesis, however, provides a more direct route by condensing an aniline with a β-ketoester, followed by a thermal cyclization.[4][5] This method avoids the additional decarboxylation step, making it a more efficient and atom-economical approach for the target molecule.

The Conrad-Limpach Synthesis of 6-Chloroquinolin-4-ol: Mechanism and Rationale

The synthesis of 6-chloroquinolin-4-ol via the Conrad-Limpach reaction proceeds in two key stages:

Stage 1: Formation of the Enamine Intermediate

The reaction is initiated by the condensation of 4-chloroaniline with ethyl acetoacetate. This acid-catalyzed reaction forms an enamine intermediate, ethyl 3-((4-chlorophenyl)amino)crotonate. The use of an acid catalyst facilitates the dehydration step, driving the equilibrium towards the formation of the enamine.

Stage 2: Thermal Cyclization

The crucial step in the Conrad-Limpach synthesis is the high-temperature intramolecular cyclization of the enamine intermediate.[4] Heating the intermediate in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250°C, induces an electrocyclic ring closure.[6][7] This is followed by the elimination of ethanol to yield the final product, 6-chloroquinolin-4-ol. The high temperature is necessary to overcome the activation energy barrier for the cyclization.

dot

Caption: Conrad-Limpach synthesis of 6-Chloroquinolin-4-ol.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Chloroaniline | 127.57 | Specify | Calculate | Ensure high purity. |

| Ethyl acetoacetate | 130.14 | Specify | Calculate | Use freshly distilled. |

| Diphenyl ether | 170.21 | Specify | - | High-boiling point solvent. |

| Ethanol | 46.07 | Specify | - | For recrystallization. |

| Hydrochloric acid (conc.) | 36.46 | Catalytic amount | - | For enamine formation. |

| Sodium hydroxide | 40.00 | For work-up | - | For purification. |

| Acetic acid | 60.05 | For work-up | - | For neutralization. |

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-((4-chlorophenyl)amino)crotonate (Enamine Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated hydrochloric acid).

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization to 6-Chloroquinolin-4-ol

-

In a separate round-bottom flask, preheat a high-boiling point solvent (e.g., diphenyl ether) to approximately 250°C.

-

Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250-260°C for 30-60 minutes.[7] Ethanol will distill off during this process. Monitor the completion of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool. The product may precipitate upon cooling.

-

Dilute the cooled reaction mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.

Purification

-

The crude 6-chloroquinolin-4-ol can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Alternatively, for a more rigorous purification, dissolve the crude product in a dilute aqueous sodium hydroxide solution.

-

Treat the solution with activated charcoal to remove colored impurities and filter.

-

Acidify the filtrate with acetic acid to a pH of approximately 6 to re-precipitate the purified product.

-

Collect the purified solid by filtration, wash with water, and dry under vacuum.

dot

Caption: Experimental workflow for the synthesis of 6-Chloroquinolin-4-ol.

Product Characterization

The identity and purity of the synthesized 6-chloroquinolin-4-ol should be confirmed by standard analytical techniques.

-

Melting Point: Compare the observed melting point with the literature value.

-

1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring system.

-

13C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H and N-H stretching (in the quinolone tautomer), C=O stretching, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound.

Troubleshooting and Optimization

| Issue | Potential Cause | Troubleshooting Steps |

| Low Yield of Enamine | Incomplete reaction. | Ensure complete removal of water using a Dean-Stark trap. Extend the reflux time. |

| Impure starting materials. | Use freshly distilled ethyl acetoacetate and pure 4-chloroaniline. | |

| Low Yield of Final Product | Insufficient cyclization temperature. | Ensure the reaction temperature is maintained at 250-260°C. Use a calibrated thermometer.[7] |

| Decomposition of product. | Minimize the reaction time at high temperature. | |

| Product Contamination | Incomplete removal of solvent. | Wash the crude product thoroughly with a non-polar solvent. |

| Presence of starting materials. | Monitor the reaction to completion using TLC. Adjust reaction time and temperature accordingly. |

Conclusion

The Conrad-Limpach reaction provides a robust and efficient method for the synthesis of 6-chloroquinolin-4-ol, a key intermediate for further chemical exploration. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable compound with good yield and purity. This guide serves as a practical resource for scientists engaged in the synthesis of quinoline derivatives for applications in drug discovery and materials science.

References

-

PrepChem. Synthesis of ethyl 3-amino-2-(4-chlorophenylcarbamoyl)crotonate. Available from: [Link].

-

Wikipedia. Pfitzinger reaction. Available from: [Link].

-

Wikipedia. Conrad–Limpach synthesis. Available from: [Link].

-

SynArchive. Conrad-Limpach Synthesis. Available from: [Link].

- Google Patents. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.

-

ResearchGate. Thermal Cyclization of 3Acyl4-azidopyridines to Isoxazolo[4,3-c]pyridines. Available from: [Link].

- Google Patents. (12) United States Patent.

- Google Patents. United States Patent (19) 11 Patent Number.

-

Wikipedia. Decarboxylation. Available from: [Link].

-

YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available from: [Link].

-

Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids. Available from: [Link].

-

National Institutes of Health. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Available from: [Link].

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link].

- Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

Organic Chemistry Portal. Decarboxylation. Available from: [Link].

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link].

-

Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link].

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link].

-

AIDIC. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Available from: [Link].

Sources

- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Decarboxylation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Alchemist's Guide to a Privileged Scaffold: A Technical Guide to the Synthesis of Substituted Quinolin-4-ols

Foreword: The Enduring Legacy of the Quinoline Core

In the landscape of medicinal chemistry, certain molecular frameworks achieve a "privileged" status. These scaffolds, through a combination of inherent biological activity and synthetic accessibility, become the foundation upon which countless therapeutic agents are built. The quinoline ring system, and specifically its oxidized congener, the quinolin-4-ol (often existing in tautomeric equilibrium with the quinolin-4(1H)-one form), stands as a testament to this principle. From the historical battle against malaria with quinine to modern-day targeted cancer therapies and potent antibiotics, the quinolin-4-ol core is a recurring motif in compounds that have profoundly impacted human health.[1] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of named reactions. It aims to provide a deep, mechanistic understanding and practical, field-proven insights into the synthesis of this vital heterocyclic scaffold. While the classical Friedländer synthesis is a cornerstone of quinoline chemistry, the direct and efficient synthesis of the quinolin-4-ol substructure often necessitates venturing into its equally important, though mechanistically distinct, cousins: the Conrad-Limpach, Niementowski, and Camps reactions. Herein, we dissect these pivotal transformations, offering not just protocols, but the strategic rationale behind the experimental choices that lead to successful and efficient synthesis.

I. Strategic Approaches to the Quinolin-4-ol Core: A Comparative Overview

The direct synthesis of quinolin-4-ols via a classical Friedländer approach is not the most common route. The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, leading to a quinoline.[2] For the introduction of a hydroxyl group at the C4 position, other named reactions have proven to be more direct and versatile. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

| Synthetic Method | Key Reactants | General Product Scope | Typical Conditions |

| Conrad-Limpach Synthesis | Anilines and β-ketoesters | 2- and/or 4-hydroxyquinolines | High temperatures (140-250°C), often in high-boiling solvents.[3][4] |

| Niementowski Synthesis | Anthranilic acids and ketones/aldehydes | γ-hydroxyquinoline derivatives | High temperatures (120-200°C), can be acid or base-catalyzed.[2] |

| Camps Quinoline Synthesis | o-Acylaminoacetophenones | 2- and/or 4-hydroxyquinolines | Base-catalyzed intramolecular cyclization.[5] |

II. The Conrad-Limpach Synthesis: A Thermal Cyclization Approach

The Conrad-Limpach synthesis is a robust and widely used method for the preparation of 4-hydroxyquinolines. The reaction proceeds in two distinct stages: the initial condensation of an aniline with a β-ketoester to form an enamine, followed by a high-temperature cyclization.[3][4]

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base intermediate. This is followed by keto-enol tautomerization to form a more stable enamine. The subsequent, and often rate-determining, step is a thermal electrocyclic ring closure, which requires significant thermal energy to overcome the aromaticity of the aniline ring. The choice of a high-boiling solvent, such as mineral oil or Dowtherm A, is crucial for achieving the necessary temperatures for efficient cyclization.[4] The final step involves the elimination of an alcohol and tautomerization to yield the stable 4-hydroxyquinoline.

Caption: Mechanism of the Conrad-Limpach Synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is a modification of previously described preparations and has been shown to be effective for the synthesis of various 2-substituted 4-hydroxyquinolines.[6]

Materials:

-

Aniline

-

Ethyl acetoacetate

-

Mineral oil

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture at 140-150°C for 1 hour. The ethanol formed during the reaction can be distilled off.

-

Cyclization: Allow the reaction mixture to cool slightly. Add the hot ethyl β-anilinocrotonate in a thin stream to a separate flask containing mineral oil preheated to 250°C. Maintain the temperature of the mineral oil at 250-260°C for the duration of the addition and for a further 15 minutes with stirring.

-

Work-up: Cool the reaction mixture to below 100°C and pour it into a beaker containing petroleum ether. Stir the mixture to induce crystallization of the product.

-

Purification: Collect the crude product by filtration and wash thoroughly with petroleum ether to remove the mineral oil. The crude 2-methyl-4-hydroxyquinoline can be purified by recrystallization from ethanol.

Field-Proven Insights: Solvent Effects on Yield

The choice of solvent in the Conrad-Limpach cyclization has a profound impact on the reaction yield. While high-boiling solvents are a necessity, their physical properties and cost can be significant factors in process development. A study comparing various solvents demonstrated a clear correlation between the solvent's boiling point and the yield of the 4-hydroxyquinoline product.

| Solvent | Boiling Point (°C) | Yield (%) |

| Methyl benzoate | 199 | 25 |

| Ethyl benzoate | 212 | 45 |

| Isobutyl benzoate | 240 | 66 |

| 1,2,4-Trichlorobenzene | 214 | 60 |

| 2-Nitrotoluene | 222 | 62 |

| 2,6-Di-tert-butylphenol | 265 | 65 |

| Dowtherm A | 257 | ~95 (literature)[4] |

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[7]

This data underscores the principle that higher reaction temperatures facilitate the energetically demanding cyclization step. However, it also reveals that less common, and potentially more user-friendly, solvents like 2,6-di-tert-butylphenol can provide comparable yields to more traditional but less convenient options.

III. The Niementowski Synthesis: A Versatile Route from Anthranilic Acids

The Niementowski synthesis offers a valuable alternative for the preparation of γ-hydroxyquinolines, starting from anthranilic acids and carbonyl compounds. This method is particularly useful when the desired substitution pattern is more readily accessible from a substituted anthranilic acid.

Mechanism and Rationale

Two primary mechanistic pathways are proposed for the Niementowski synthesis, largely dependent on the reaction conditions.[2]

-

Schiff Base Formation First: Under neutral or mildly acidic conditions, the reaction is believed to initiate with the formation of a Schiff base between the anthranilic acid and the carbonyl compound. This is followed by an intramolecular condensation and dehydration to form the quinoline ring.

-

Intermolecular Condensation First: In the presence of a strong acid or base, an initial intermolecular condensation between the carbonyl compound and the anthranilic acid may occur, followed by cyclization.

Caption: A possible reaction mechanism for the Niementowski quinoline synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-4-hydroxyquinoline

This protocol outlines a conventional approach to the Niementowski synthesis.

Materials:

-

Anthranilic acid

-

Acetophenone

-

Ethanol

-

Pyridine (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine anthranilic acid (1 equivalent) and acetophenone (1.1 equivalents) in a suitable solvent such as ethanol.

-

Catalysis and Reflux: Add a catalytic amount of pyridine to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Modern variations of the Niementowski synthesis often employ microwave irradiation to significantly reduce reaction times and improve yields.[8][9]

IV. The Camps Quinoline Synthesis: An Intramolecular Approach

The Camps synthesis provides a route to both 2- and 4-hydroxyquinolines through the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones.[5] The regioselectivity of the reaction is a key consideration and can be influenced by the reaction conditions and the nature of the substituents.

Mechanism and Rationale

The mechanism involves the deprotonation of the methylene group adjacent to the ketone, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the amide carbonyl. The resulting tetrahedral intermediate collapses with the elimination of water to form the quinolin-4-one. Alternatively, deprotonation of the methyl group of the acetylamino moiety can lead to the formation of a 2-hydroxyquinoline. The regiochemical outcome is often a delicate balance between the acidity of the different protons and the steric environment of the reacting centers.

Caption: Mechanism of the Camps quinoline synthesis leading to a 4-hydroxyquinoline.

Experimental Protocol: Cyclization of N-(2-acetylphenyl)acetamide

This protocol describes the base-catalyzed cyclization to form a mixture of 2-methylquinolin-4-ol and 4-methylquinolin-2-ol.

Materials:

-

N-(2-acetylphenyl)acetamide

-

Sodium hydroxide

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve N-(2-acetylphenyl)acetamide in ethanol in a round-bottom flask.

-

Base Addition: Add a solution of sodium hydroxide in ethanol to the flask.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Work-up and Separation: After cooling, the product mixture can be isolated by acidification and filtration. The separation of the isomeric products may require chromatographic techniques.

V. Applications in Drug Discovery and Development

The synthetic accessibility of a diverse range of substituted quinolin-4-ols has made this scaffold a cornerstone in the development of new therapeutic agents. The ability to readily modify the substitution pattern on both the benzene and pyridine rings allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Anticancer Activity

A significant number of quinolin-4-ol derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | NCI 60-cell panel (mean) | 0.025 | [10] |

| (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime | UO-31, UACC-257, UACC-62 | 0.03, <0.01, <0.01 | [10] |

| Complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | Lu-1, Hep-G2 | 0.8, 0.4 | [11] |

Antibacterial Agents

The quinolin-4-one core is the defining feature of the fluoroquinolone class of antibiotics. These drugs exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The synthesis of these complex molecules often starts from a pre-formed quinolin-4-one scaffold, which is then further functionalized.[1][12][13][14]

VI. Conclusion and Future Directions

The synthesis of substituted quinolin-4-ols, while not a direct application of the classical Friedländer synthesis, is a mature and versatile field of organic chemistry. The Conrad-Limpach, Niementowski, and Camps reactions provide a powerful toolkit for accessing a wide array of derivatives. As our understanding of the biological roles of these compounds continues to expand, so too will the demand for more efficient, selective, and sustainable synthetic methods. The ongoing development of novel catalytic systems, including nanocatalysts and biocatalysts, promises to further enhance our ability to construct these privileged scaffolds. For the medicinal chemist, the quinolin-4-ol core remains a fertile ground for the discovery of new medicines to address the ongoing challenges in human health.

VII. References

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (URL: [Link])

-

Niementowski quinoline synthesis - Wikipedia. (URL: [Link])

-

Conrad-Limpach Synthesis - SynArchive. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

-

Conrad–Limpach synthesis - Wikipedia. (URL: [Link])

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (URL: [Link])

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])

-

Conrad-Limpach Reaction. (URL: [Link])

-

The anticancer IC50 values of synthesized compounds. - ResearchGate. (URL: [Link])

-

Nimentowski Quinoline Synthesis - Cambridge University Press. (URL: [Link])

-

Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4 ... - PubMed. (URL: [Link])

-

Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC. (URL: [Link])

-

2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (URL: [Link])

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. (URL: [Link])

-

Niementowski quinazoline synthesis - Wikipedia. (URL: [Link])

-

Camps quinoline synthesis - Wikipedia. (URL: [Link])

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (URL: [Link])

-

Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - NIH. (URL: [Link])

-

The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione - ResearchGate. (URL: [Link])

-

Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC - NIH. (URL: [Link])

-

Conrad-Limpach reaction - ResearchGate. (URL: [Link])

-

(PDF) Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - ResearchGate. (URL: [Link])

-

(PDF) Camps Reaction and Related Cyclizations - ResearchGate. (URL: [Link])

-

Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

-

Niementowski's quinoline synthesis. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: [Link])

-

Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives - RSC Advances (RSC Publishing). (URL: [Link])

-

Synthesis of quinolines a | Download Table - ResearchGate. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (URL: [Link])

-

File:Niementowski Quinazoline Synthesis Scheme.png - Wikimedia Commons. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Chloroquinolin-4-ol: Foundational Strategies and Core Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Within this important class of heterocycles, 6-chloroquinolin-4-ol stands out as a critical intermediate for the synthesis of more complex and pharmacologically active molecules.[2] This guide provides a comprehensive technical overview of the primary synthetic routes to 6-chloroquinolin-4-ol, with a deep dive into the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols.

Core Synthetic Strategies: A Comparative Overview

The construction of the quinoline ring system can be achieved through several classic named reactions. For the synthesis of 6-chloroquinolin-4-ol, the most prevalent and reliable methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.[3] Both pathways converge on the fundamental strategy of condensing a substituted aniline with a three-carbon component, followed by a high-temperature cyclization.

| Synthetic Route | Starting Materials | Key Features | Typical Conditions |

| Gould-Jacobs Reaction | 4-Chloroaniline, Diethyl ethoxymethylenemalonate (DEEMM) | Versatile for 4-hydroxyquinolines; proceeds via an anilinomethylenemalonate intermediate.[4][5] | High-temperature thermal cyclization (>250 °C) in a high-boiling solvent (e.g., Dowtherm A, diphenyl ether).[6][7] |

| Conrad-Limpach Synthesis | 4-Chloroaniline, β-ketoester (e.g., Ethyl acetoacetate) | Forms 4-quinolones through a Schiff base intermediate.[8][9] | High-temperature thermal cyclization (~250 °C) in an inert, high-boiling solvent.[2][3] |

| Friedländer Annulation | 2-Amino-5-chlorobenzophenone, α-Methylene Ketone/Ester | A condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a methylene group alpha to a carbonyl.[10] | Can be catalyzed by acids or bases. |

| Camps Cyclization | N-(2-acyl-4-chlorophenyl)amides | Intramolecular cyclization of an o-acylaminoacetophenone derivative. | Typically requires a base. |

This guide will focus primarily on the Gould-Jacobs reaction, as it is a widely employed and well-documented method for accessing 4-hydroxyquinolines.

The Gould-Jacobs Reaction: A Mechanistic Deep Dive

The Gould-Jacobs reaction is a powerful and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM).[4][5] The reaction proceeds in two key stages: the initial condensation to form an intermediate, followed by a thermal cyclization.

Part 1: Formation of Diethyl ((4-chloroanilino)methylene)malonate

The first step is a nucleophilic substitution reaction where the amino group of 4-chloroaniline attacks the electron-deficient carbon of the ethoxymethylene group of DEEMM, with the subsequent elimination of ethanol.

Caption: Initial condensation step of the Gould-Jacobs reaction.

This initial reaction is typically carried out by heating the two starting materials together, often without a solvent, or in a high-boiling solvent to facilitate the removal of the ethanol byproduct.[6]

Part 2: Thermal Cyclization

The second and rate-determining step is the intramolecular cyclization of the diethyl ((4-chloroanilino)methylene)malonate intermediate.[6] This step requires high temperatures, typically above 250 °C, and is usually performed in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[7] The high temperature is necessary to provide the activation energy for the 6-electron electrocyclic ring closure.[4][8] This is followed by the elimination of another molecule of ethanol to form the aromatic quinoline ring.

Caption: Thermal cyclization and aromatization in the Gould-Jacobs reaction.

Part 3: Saponification and Decarboxylation

The resulting ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate can then be saponified using a base (e.g., sodium hydroxide) to the corresponding carboxylic acid, followed by decarboxylation upon heating to yield the final product, 6-chloroquinolin-4-ol.[4]

Experimental Protocol: Synthesis of 6-Chloroquinolin-4-ol via the Gould-Jacobs Reaction

This protocol is a generalized procedure based on established methodologies.[4][6]

Materials and Equipment:

-

4-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether)

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

Step 1: Synthesis of Diethyl ((4-chloroanilino)methylene)malonate

-

In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring to approximately 100-120 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.

-

After the reaction is complete, the crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Thermal Cyclization

-

To a separate flask containing a high-boiling solvent (e.g., diphenyl ether), add the crude diethyl ((4-chloroanilino)methylene)malonate.

-

Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.[3]

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate.[6]

-

Collect the solid product by filtration and wash with the non-polar solvent to remove the high-boiling solvent.

Step 3: Saponification and Decarboxylation

-

Suspend the crude ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).

-

Heat the mixture to reflux for 2-3 hours to effect saponification.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration and wash with water.

-

To decarboxylate, heat the carboxylic acid intermediate in a high-boiling solvent or neat at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

The resulting crude 6-chloroquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[3]

Caption: Experimental workflow for the synthesis of 6-Chloroquinolin-4-ol.

Troubleshooting and Optimization

Low yields in quinoline synthesis are a common issue. Here are some key factors to consider for optimization:

-

Purity of Starting Materials: Impurities in the 4-chloroaniline or DEEMM can lead to side reactions and lower yields.

-

Cyclization Temperature: The high temperature required for cyclization is critical. Insufficient heat will result in incomplete reaction, while excessive heat can lead to degradation.[3][6]

-

Solvent Choice: The use of a high-boiling inert solvent like mineral oil or diphenyl ether for the cyclization step can significantly improve yields compared to solvent-free conditions.[3][7]

-

Moisture: The reactions can be sensitive to moisture, especially when using acid catalysts. Ensuring anhydrous conditions can be beneficial.[6]

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is robust, other methods can be employed, each with its own set of advantages and disadvantages.

-

Conrad-Limpach Synthesis: This method utilizes a β-ketoester instead of a malonic ester derivative.[8][11] The initial condensation of 4-chloroaniline with a β-ketoester like ethyl acetoacetate forms an enamine intermediate, which then undergoes thermal cyclization.[2] A potential side product is the isomeric 2-hydroxyquinoline, which can form if the initial condensation occurs at the ester group instead of the keto group.[3]

-

Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation have been shown to significantly reduce reaction times and improve yields for quinoline synthesis.[3][6]

Conclusion

The synthesis of 6-chloroquinolin-4-ol is a well-established process, with the Gould-Jacobs reaction offering a reliable and versatile route. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and the use of pure starting materials are paramount to achieving high yields of the desired product. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully synthesize this important heterocyclic intermediate.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction.

- Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.

- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.

-

Wikipedia. (2023, October 29). Conrad–Limpach synthesis. Retrieved from [Link]

- Benchchem. (n.d.). Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol.

- Benchchem. (n.d.). Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide.

- Benchchem. (n.d.). Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.

-

Wikipedia. (2023, November 26). Gould–Jacobs reaction. Retrieved from [Link]

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

- Al-Suwaidan, I. A., Abdel-kader, M. S., El-Saeed, R. A., & Jaskolla, T. W. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)

- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 52(21), 6608-6618.

-

Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Centurion University. (n.d.). Skraup synthesis of Quinoline - CUTM Courseware. Retrieved from [Link]

-

Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

- Kaczor, A. A., & Polski, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(14), 3246.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloroquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, its structural framework is a key motif in numerous biologically active molecules.[1] This document, prepared from the perspective of a Senior Application Scientist, delves into the core physicochemical properties, spectroscopic profile, and essential experimental methodologies pertinent to its application in research and development. We will explore not just the "what" but the "why" behind its characteristics and the experimental choices for its analysis, ensuring a trustworthy and authoritative resource.

Core Physicochemical & Structural Characteristics

6-Chloroquinolin-4-ol (CAS No: 23432-43-1) is a substituted quinolinol.[2][3] Its fundamental structure features a quinoline bicyclic system with a chlorine atom at the 6-position and a hydroxyl group at the 4-position. A critical aspect of its chemistry is keto-enol tautomerism, where it can exist in equilibrium between the 6-chloroquinolin-4-ol (enol) form and the 6-chloroquinolin-4(1H)-one (keto) form. This tautomerism influences its reactivity, solubility, and spectroscopic properties.

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 6-chloro-1H-quinolin-4-one | [4] |

| CAS Number | 23432-43-1 | [2][3] |

| Molecular Formula | C₉H₆ClNO | [2][4] |

| Molecular Weight | 179.60 g/mol | [4] |

| Melting Point | >250°C | [5] |

| Solubility | Limited aqueous solubility; enhanced in DMSO or DMF. | [5] |

| XLogP3 | 1.2 | [4] |

The high melting point suggests significant thermal stability, likely due to strong intermolecular interactions in the solid state.[5] The XLogP3 value of 1.2 indicates a moderate degree of lipophilicity.[4]

Structural Representation

The chemical structure of 6-Chloroquinolin-4-ol is fundamental to understanding its properties.

Caption: Chemical structure of 6-Chloroquinolin-4-ol.

Spectroscopic Profile & Characterization

Structural confirmation and purity assessment of 6-Chloroquinolin-4-ol rely on a suite of standard analytical techniques. While detailed experimental spectra for this specific compound are not always publicly available, its expected spectroscopic profile can be accurately predicted based on its structural motifs and data from analogous compounds.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.2–8.5 ppm) corresponding to the protons on the quinoline ring system.[5] The proton attached to the nitrogen (in the quinolone tautomer) or the hydroxyl group would likely appear as a broad singlet at a downfield chemical shift (around δ 10-12 ppm), the exact position being dependent on the solvent and concentration.[6]

-

¹³C NMR : The carbon spectrum will display signals for the nine carbon atoms of the quinoline core. The carbonyl carbon (C4) of the quinolone tautomer would be the most downfield signal, typically in the range of δ 170-180 ppm.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For the related compound 6-Chloro-2-phenylquinolin-4-ol, the [M+H]⁺ ion is observed, providing a highly accurate mass measurement that validates the molecular formula.[6] A similar approach would be used for 6-Chloroquinolin-4-ol.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. Key peaks would include a broad O-H stretch (around 3400-3200 cm⁻¹) for the hydroxyl group, an N-H stretching vibration if the quinolone tautomer is present, a C=O stretching peak (around 1650 cm⁻¹) for the quinolone form, and C=C/C=N stretching vibrations for the aromatic and heterocyclic rings. A C-Cl stretching vibration would also be expected in the fingerprint region.[6]

-

UV-Vis Spectroscopy : The quinoline core is a chromophore that absorbs ultraviolet light. UV-Vis spectroscopy is a valuable tool for quantitative analysis.[7] The spectrum, typically recorded in a solvent like ethanol, would show characteristic absorption maxima corresponding to the electronic transitions within the aromatic system.[8][9] This technique forms the basis for many quantitative assays, including solubility determination.

Synthesis & Reactivity

The synthesis of 6-Chloroquinolin-4-ol and its derivatives can be accomplished through several established synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns.

A prevalent and effective method is the Gould-Jacobs reaction . This pathway involves the condensation of an appropriately substituted aniline (in this case, 4-chloroaniline) with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[10] Another common approach is the Conrad-Limpach reaction , which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[1]

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for synthesizing quinolin-4-ol derivatives, which is applicable to 6-Chloroquinolin-4-ol.

Caption: Workflow for the shake-flask solubility determination method.

Biological Context & Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [11]For instance, the 4-aminoquinoline core is central to antimalarial drugs like chloroquine. Hydroxyquinoline derivatives are known for their metal-chelating properties, which can confer antimicrobial activity. [12]Furthermore, the quinoline ring is a component of many tyrosine kinase inhibitors used in cancer therapy, where it interacts with the ATP-binding site of the enzyme. [5]The specific substitution pattern of 6-Chloroquinolin-4-ol, with its chloro and hydroxyl groups, makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. [1]Its physicochemical properties, particularly solubility and lipophilicity, are foundational to its potential as a drug candidate or a pharmacological tool.

Conclusion

6-Chloroquinolin-4-ol is a well-defined chemical entity with a distinct set of physicochemical properties that are crucial for its application in scientific research. Its high melting point, moderate lipophilicity, and characteristic spectroscopic profile provide a solid foundation for its synthesis, purification, and characterization. Understanding these core properties, particularly solubility, is paramount for any researcher in the field of drug discovery and development aiming to utilize this versatile quinoline derivative. The methodologies outlined in this guide provide a reliable framework for the consistent and accurate characterization of this and similar compounds.

References

- BenchChem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220929, 6-Chloro-4-quinolinol. PubChem. [Link]

-

Kose, E., & Bardak, F. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Celal Bayar University Journal of Science, 19(3), 271-281. [Link]

-

CP Lab Safety. (n.d.). 6-Chloroquinolin-4-ol, 97% Purity, C9H6ClNO, 100 grams. [Link]

-

Ra, C. H., et al. (2018). UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments. MDPI. [Link]

- BenchChem. (2025). 6-Chloro-2-phenylquinolin-4-ol CAS number and molecular weight.

-

Shasmitha, R. A., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. [Link]

-

Lee, S., et al. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. mdpi.com [mdpi.com]

1H NMR and 13C NMR spectral data of 6-Chloroquinolin-4-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Chloroquinolin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Chloroquinolin-4-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the foundational principles governing the NMR characteristics of this molecule, including its predominant tautomeric form. It offers detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data. All data is contextualized with authoritative references to ensure scientific integrity and to provide a self-validating framework for experimental design and data interpretation.

Introduction: The Significance of 6-Chloroquinolin-4-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial drugs. The substitution pattern on the quinoline ring system is a critical determinant of biological activity, making unambiguous structural characterization essential. 6-Chloroquinolin-4-ol is a key heterocyclic compound and a valuable intermediate in the synthesis of more complex bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating its precise molecular structure in solution, providing critical insights into its electronic and chemical environment.

Foundational Principle: The Quinolin-4-ol / Quinolin-4(1H)-one Tautomerism

A crucial aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form. For 6-Chloroquinolin-4-ol, this equilibrium lies overwhelmingly towards the keto tautomer, 6-chloro-4(1H)-quinolinone . This preference is driven by the stability gained from the amide resonance within the pyridinone ring.[1] Consequently, all subsequent spectral analysis in this guide is based on this predominant and more stable tautomeric form. Solution-state NMR studies in solvents like dimethyl sulfoxide (DMSO) confirm this structural reality.[2]

Experimental Protocols: A Framework for Reliable Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols are designed as a self-validating system, where the rationale behind each step ensures the integrity of the final spectrum.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this class of compounds due to its excellent solubilizing power for polar heterocycles and its ability to allow for the observation of exchangeable protons (e.g., N-H).[3][4]

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of 6-Chloroquinolin-4-ol for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.[5]

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small piece of cotton or glass wool. This step is crucial to filter out any particulate matter that could degrade spectral resolution.[6] Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

-

Referencing: The residual proton signal of DMSO-d₆ at δ ~2.50 ppm and the carbon signal at δ ~39.52 ppm serve as convenient internal references for the ¹H and ¹³C NMR spectra, respectively.[3][4]

Protocol 2: NMR Data Acquisition

The parameters below are provided as a robust starting point for acquisition on a standard 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Recommended Acquisition Parameters:

| Parameter | Symbol | ¹H NMR (Qualitative) | ¹³C NMR (Quantitative) | Causality & Justification |

| Pulse Angle | p1 | 30-90° | Calibrated 90° | A 90° pulse provides maximum signal intensity in a single scan, crucial for the weaker ¹³C signal. |

| Number of Scans | ns | 8-16 | 1024 or more | A higher number of scans is required to achieve an adequate signal-to-noise ratio (S/N) for the low-abundance ¹³C nucleus.[5] |

| Relaxation Delay | d1 | 1-2 s | 5-10 s | Must be at least 5 times the longest T₁ of any carbon to ensure full relaxation, which is essential for accurate peak integration and quantification. |

| Spectral Width | sw | 12-16 ppm | 220-240 ppm | Encompasses the full range of expected chemical shifts for all proton and carbon environments in the molecule. |

| Acquisition Time | aq | 2-4 s | 1-2 s | A sufficient acquisition time ensures high digital resolution to resolve fine couplings and sharp peaks. |

Spectral Data Analysis and Interpretation

The following spectral assignments are based on experimental data from structurally analogous compounds, specifically ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which shares the same core heterocyclic system.[7] This provides a highly reliable foundation for interpreting the spectrum of 6-Chloroquinolin-4-ol.

Molecular Structure with Atom Numbering

Caption: Structure and IUPAC numbering of 6-chloro-4(1H)-quinolinone.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is characterized by a downfield exchangeable proton and distinct signals in the aromatic region. The protons on the carbocyclic ring (H-5, H-7, H-8) form a coupled spin system.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Interpretation |

| ~12.0 | br s | - | 1H | N1-H | A broad singlet far downfield, characteristic of an amide proton. Its chemical shift can be concentration-dependent, and the signal will disappear upon addition of D₂O. |

| ~8.05 | d | J = 2.4 Hz | 1H | H-5 | This proton is a doublet due to ortho-coupling with H-7 being absent and only shows meta-coupling to H-7. The downfield shift is due to its peri-relationship to the C4-carbonyl group. |

| ~7.80 | dd | J = 9.0, 2.4 Hz | 1H | H-7 | Appears as a doublet of doublets due to ortho-coupling with H-8 (large J) and meta-coupling with H-5 (small J). |

| ~7.50 | d | J = 9.0 Hz | 1H | H-8 | This proton is ortho to H-7, resulting in a doublet with a large coupling constant. It is the most upfield of the aromatic protons. |

| ~7.40 (Predicted) | d | J ≈ 7-8 Hz | 1H | H-2 | In the unsubstituted quinolinone ring, H-2 and H-3 are doublets coupled to each other. The presence of the electronegative nitrogen atom shifts H-2 downfield. |

| ~6.10 (Predicted) | d | J ≈ 7-8 Hz | 1H | H-3 | This proton appears as a doublet due to coupling with H-2. It is typically found significantly upfield relative to the other ring protons. |

Note: Chemical shifts for H-5, H-7, and H-8 are based on the closely related structure, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[7] Shifts for H-2 and H-3 are predicted based on general quinolone scaffolds as they differ from the reference compound.

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals for the 9 carbon atoms in the core structure. The carbonyl carbon is the most downfield signal.

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~176.0 | C-4 | The carbonyl carbon signal appears significantly downfield, which is characteristic of an amide carbonyl group. |

| ~141.0 | C-2 | (Predicted) This carbon is adjacent to the nitrogen atom and is expected to be downfield in the aromatic region. |

| ~138.0 | C-8a | A quaternary carbon, typically appearing as a weaker signal. It is part of the ring fusion and deshielded by the adjacent nitrogen. |

| ~133.0 | C-7 | A protonated aromatic carbon. |

| ~127.0 | C-6 | The signal for the carbon atom directly bonded to the chlorine atom. Its chemical shift is significantly influenced by the electronegativity and inductive effects of the halogen. |

| ~125.0 | C-5 | A protonated aromatic carbon. |

| ~122.0 | C-4a | Another quaternary carbon at the ring junction. |

| ~119.0 | C-8 | A protonated aromatic carbon, typically found in the more upfield region of the aromatic signals. |

| ~110.0 | C-3 | (Predicted) This carbon is typically found at a relatively upfield position in the quinolinone ring system. |

Note: Chemical shifts for C-4, C-4a, C-5, C-6, C-7, C-8, and C-8a are based on the closely related structure, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[7] Shifts for C-2 and C-3 are predicted as they differ from the reference compound.

Conclusion

This guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of 6-Chloroquinolin-4-ol, grounded in its predominant 4(1H)-quinolinone tautomeric form. By utilizing robust experimental protocols and spectral data from closely validated analogs, researchers can confidently perform structural characterization. The provided tables, diagrams, and causal explanations serve as a practical reference for professionals in chemical synthesis and drug development, ensuring accuracy and reproducibility in their work.

References

- Ukrainets, I. V., et al. (2014). 4-Hydroxy-2-quinolones: Tautomerism and Pharmacological Activity. Journal of Heterocyclic Chemistry, 51(5), 1439-1447.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- BenchChem (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 13C NMR Chemical Shifts. Available at: [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

Beilstein Journal of Organic Chemistry (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF). Available at: [Link]

-

University of Alberta. NMR Sample Preparation Guide. Available at: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

- BenchChem (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem.

-

Al-dujaili, L. H., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. RSC Advances, 12(53), 34653–34661. Available at: [Link]

-

Grdadolnik, J., & Pihlar, B. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119. Available at: [Link]

-

ResearchGate (2018). Tautomeric forms of 4-hydroxy quinoline. Available at: [Link]

Sources

- 1. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Revision and advanced aspects [qorganica.es]

- 5. mdpi.com [mdpi.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 7. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Analytical Imperative for Novel Intermediates

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloroquinolin-4-ol